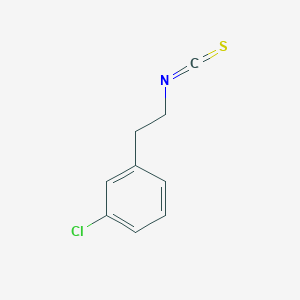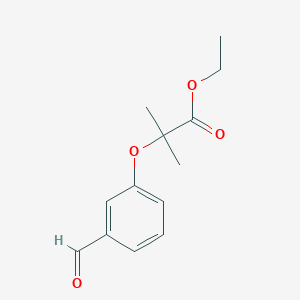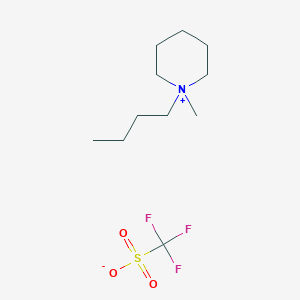
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate
Übersicht
Beschreibung
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.
Wirkmechanismus
Target of Action
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate, also known as 1-Butyl-1-methylpiperidinium triflate, is an ionic liquid . Its primary targets are the components involved in electrochemical reactions . It is used as a solvent in various chemical reactions and as an electrolyte in supercapacitor applications .
Mode of Action
This compound interacts with its targets by facilitating the transfer of ions during electrochemical reactions . It provides a medium for the movement of charged particles, thereby enabling the flow of electric current . It can also reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .
Biochemical Pathways
It is known to be involved in electrochemical energy applications . It plays a crucial role in the desulfurization of fuels and nucleophilic aromatic substitution reactions .
Pharmacokinetics
It is known to have a high viscosity , which may influence its distribution and interaction with other substances in a given system.
Result of Action
The primary result of the action of this compound is the facilitation of electrochemical reactions . It enables the efficient transfer of ions, which is crucial for the functioning of devices like supercapacitors . It also aids in the vulcanisation of NBR composites .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity . It is typically stored under inert gas at room temperature . It should be kept away from moisture as it is hygroscopic .
Biochemische Analyse
Biochemical Properties
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate can be used as a solvent in various biochemical reactions . For instance, it has been used in rhodium-catalyzed regioselective hydroformylation reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand its mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate can be synthesized through a quaternization reaction. This involves reacting 1-butylpiperidine with methyl trifluoromethanesulfonate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature to moderate heat.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction mixture is often subjected to purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired ionic liquid in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in ionic exchange reactions, where the trifluoromethanesulfonate anion is replaced by other anions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or other anionic species. The reaction conditions typically include mild temperatures and the presence of a suitable solvent.
Ionic Exchange Reactions: These reactions can be facilitated by using an excess of the desired anion source, such as sodium chloride or potassium bromide, under ambient conditions.
Major Products: The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with sodium chloride would yield 1-butyl-1-methylpiperidinium chloride as the primary product.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in various electrochemical devices, including batteries and supercapacitors, due to its high ionic conductivity and electrochemical stability.
Polymer Electrolytes: The compound is incorporated into polymer matrices to enhance the ionic conductivity of solid polymer electrolytes, which are used in energy storage devices.
Desulfurization: It is employed in the desulfurization of fuels, where it acts as a model ionic liquid to study the ionic effects on the desulfurization process.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound is another ionic liquid with similar applications in electrochemistry and catalysis.
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide: Known for its use in electrode modification and organic synthesis.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Widely used in energy storage and as a solvent in various chemical reactions.
Uniqueness: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is unique due to its specific combination of the piperidinium cation and trifluoromethanesulfonate anion, which imparts distinct properties such as high thermal stability and excellent ionic conductivity. These properties make it particularly suitable for applications requiring robust performance under varying conditions.
Eigenschaften
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.CHF3O3S/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)8(5,6)7/h3-10H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLIBMNUPZGHKJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049384 | |
| Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357500-93-6 | |
| Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
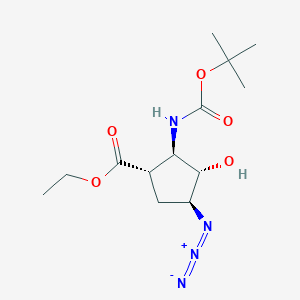
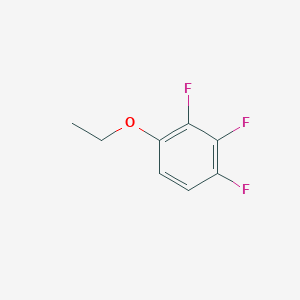
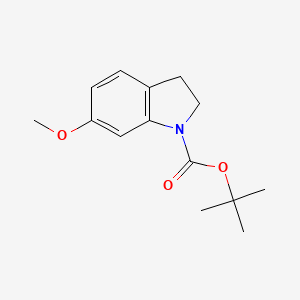
![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)
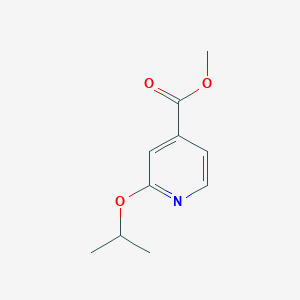
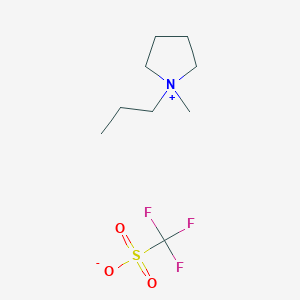
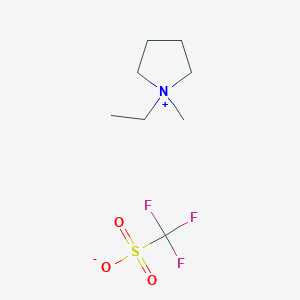

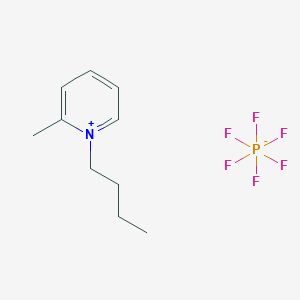
![7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6320851.png)
